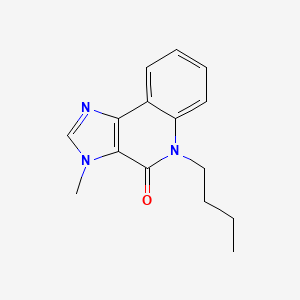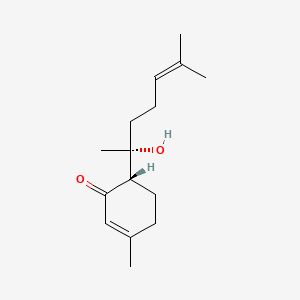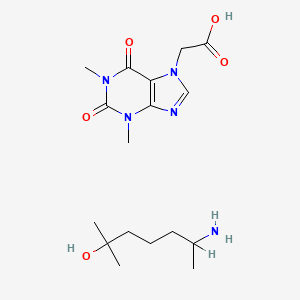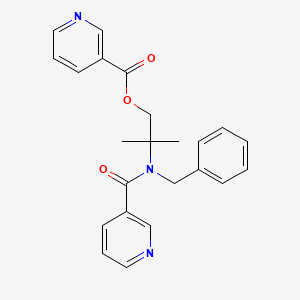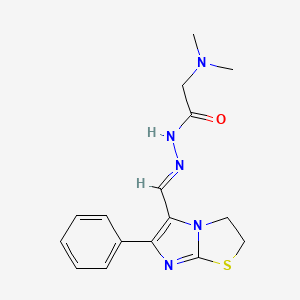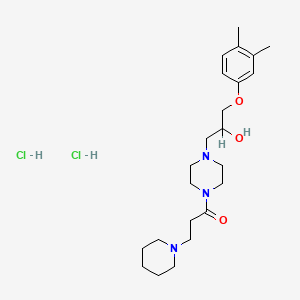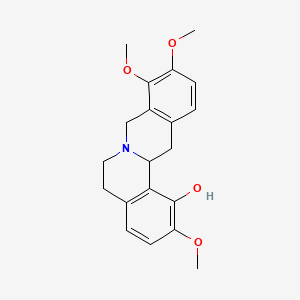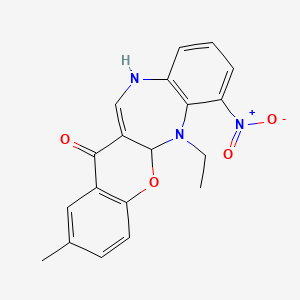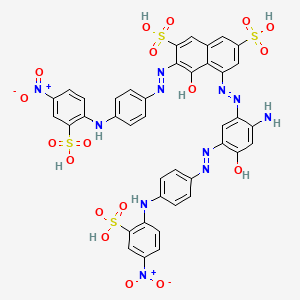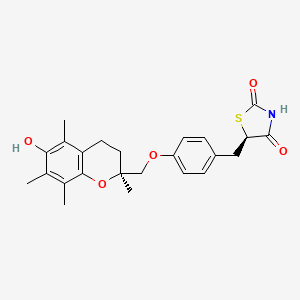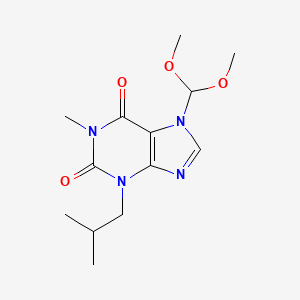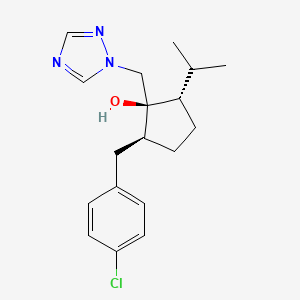
Ipconazole, (1R,2S,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic fungicide, meaning it is absorbed by plants and provides internal protection against a wide range of fungal pathogens. The compound is known for its effectiveness in controlling diseases in cereals, soybeans, and other crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ipconazole, ct- is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the triazole intermediate with a chlorobenzyl halide under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the ipconazole structure.
Industrial Production Methods
Industrial production of ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the triazole and chlorobenzyl intermediates are synthesized.
Reaction optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ipconazole, ct- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ipconazole.
Wissenschaftliche Forschungsanwendungen
Ipconazole, ct- has several scientific research applications:
Agriculture: It is widely used as a fungicide to protect crops from fungal diseases.
Biology: Studies have shown that ipconazole can affect cellular processes in fungi, making it a useful tool for studying fungal biology.
Medicine: Research is ongoing to explore the potential use of ipconazole in treating fungal infections in humans.
Industry: The compound is used in the formulation of various agricultural products and seed treatments.
Wirkmechanismus
Ipconazole, ct- exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Vergleich Mit ähnlichen Verbindungen
Ipconazole, ct- is structurally similar to other triazole fungicides, such as:
- Tebuconazole
- Propiconazole
- Flutriafol
Uniqueness
Ipconazole, ct- is unique in its high efficacy and broad-spectrum activity against a wide range of fungal pathogens. It also has a favorable environmental profile, with low toxicity to non-target organisms.
Eigenschaften
CAS-Nummer |
115937-89-8 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChI-Schlüssel |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


